molecular formula C24H19ClFNO4S B2622371 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one CAS No. 866847-20-3

1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one

Cat. No. B2622371
CAS RN: 866847-20-3
M. Wt: 471.93
InChI Key: PCNKFNMXXWKJAR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one include the reduction of inflammation, inhibition of cancer cell growth, and antibacterial activity. It has also been found to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one in lab experiments include its potent anti-inflammatory, anti-cancer, and antibacterial properties. It is also relatively easy to synthesize and has a high yield. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one include the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurodegenerative disorders, and the determination of its safety and efficacy in humans. There is also a need for further studies to explore its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one is a chemical compound that has shown promising potential in various scientific research areas. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a valuable compound for further research. However, its potential toxicity and the need for further studies to determine its safety and efficacy in humans should be taken into consideration.

Synthesis Methods

The synthesis method of 1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one involves the reaction of 4-ethoxybenzaldehyde, 3-chlorobenzyl chloride, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and sodium sulfonate in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-7-9-20(10-8-19)32(29,30)23-15-27(14-16-4-3-5-17(25)12-16)22-11-6-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKFNMXXWKJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one

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